molecular formula C10H16ClN3 B1604436 6-chloro-N,N-dipropylpyrazin-2-amine CAS No. 957065-91-7

6-chloro-N,N-dipropylpyrazin-2-amine

Cat. No. B1604436
CAS RN: 957065-91-7
M. Wt: 213.71 g/mol
InChI Key: HMNZCTNOQCOMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N,N-dipropylpyrazin-2-amine, also known as 2-Chloro-6-(dipropylamino)pyrazine, is a chemical compound with the CAS Number 957065-91-7 . It has a molecular formula of C10H16ClN3 and a molecular weight of 213.71 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2nd position by a chlorine atom and at the 6th position by a dipropylamino group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 312.1°C and a predicted density of 1.113g/cm3 . The compound has a predicted pKa of 0.97 .

Scientific Research Applications

Herbicide Activity in Soils

Research into the herbicidal properties of various compounds, including chloro-substituted pyrazines, highlights their interaction with soil properties to affect phytotoxicity. For example, studies on preemergence applications of atrazine and similar compounds in North Carolina soils have shown that organic matter content is significantly correlated with herbicide activity. These findings underline the importance of soil composition in determining the effectiveness of herbicidal compounds, suggesting potential agricultural applications for chloro-substituted pyrazines in weed management. (Harrison, Weber, & Baird, 1976).

Ligand for Metal Complexes

Another avenue of research has explored the use of pyrazine derivatives as ligands in metal complexes, which has implications for catalysis and materials science. A study on tetraethylpyrazine-2,3,5,6-tetracarboxamide forming a dipalladium(II) complex highlights the utility of pyrazine derivatives in constructing complex metal-ligand structures that could have applications ranging from catalysis to the design of new materials. (Lohrman et al., 2016).

Antimicrobial and Antioxidant Properties

Pyrazolone-based Schiff bases, structurally similar to 6-chloro-N,N-dipropylpyrazin-2-amine, have been investigated for their antimicrobial and antioxidant activities. These studies suggest potential pharmaceutical and therapeutic applications, indicating that modifications to the pyrazine core can yield compounds with significant biological activities. (Orabi, 2018).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds using chloroamines and azoles under copper catalysis has opened up new methodologies for constructing aminoazoles. These findings have implications for the development of compounds with applications in biological and medicinal chemistry. (Kawano et al., 2010).

Dipeptidyl Peptidase IV Inhibition

The development of beta-amino amides incorporating fused heterocycles, including triazolopiperazines, as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes, showcases the therapeutic potential of pyrazine derivatives. These inhibitors demonstrate the versatility of pyrazine derivatives in drug development, especially for metabolic disorders. (Kim et al., 2005).

Safety and Hazards

6-Chloro-N,N-dipropylpyrazin-2-amine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

6-chloro-N,N-dipropylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-3-5-14(6-4-2)10-8-12-7-9(11)13-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNZCTNOQCOMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650329
Record name 6-Chloro-N,N-dipropylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957065-91-7
Record name 6-Chloro-N,N-dipropylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N,N-dipropylpyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N,N-dipropylpyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N,N-dipropylpyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N,N-dipropylpyrazin-2-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N,N-dipropylpyrazin-2-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-chloro-N,N-dipropylpyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.